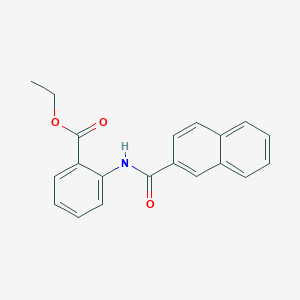

Ethyl 2-(2-naphthoylamino)benzoate

Description

Ethyl 2-(2-naphthoylamino)benzoate is an ester derivative of benzoic acid featuring a naphthoylamino substituent at the 2-position of the benzene ring. The naphthoyl group introduces aromaticity and bulk, likely influencing solubility, reactivity, and intermolecular interactions. Such compounds are typically synthesized for applications in pharmaceuticals, polymer chemistry, or as intermediates in organic synthesis .

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4g/mol |

IUPAC Name |

ethyl 2-(naphthalene-2-carbonylamino)benzoate |

InChI |

InChI=1S/C20H17NO3/c1-2-24-20(23)17-9-5-6-10-18(17)21-19(22)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3,(H,21,22) |

InChI Key |

KBGBDVZHZRNKMX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key ethyl benzoate derivatives and their properties are compared below:

*Inferred properties based on structural analogs.

†Estimated from molecular structure.

‡Predicted due to aromatic bulk reducing solubility.

Key Observations:

- Substituent Effects: The position and nature of substituents significantly alter properties. For example: Electron-donating groups (e.g., methoxy in Ethyl 2-methoxybenzoate) enhance solubility in ethanol . Bulky aromatic groups (e.g., naphthoylamino) increase molecular weight and logP, suggesting higher lipophilicity . Amino groups (e.g., dimethylamino in Ethyl 4-(dimethylamino)benzoate) improve reactivity in polymerization, as seen in resin cements .

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin systems compared to methacrylate analogs, achieving higher conversion rates and better physical properties . The naphthoylamino group in this compound may similarly influence reactivity through steric hindrance or π-π interactions.

- Applications: Ethyl 2-methoxybenzoate: Used in flavoring agents due to its volatility and solubility . Ethyl 4-(dimethylamino)benzoate: Critical in dental resins for initiating polymerization . this compound: Likely niche applications in materials science or as a synthetic intermediate due to its aromatic bulk.

Spectroscopic and Analytical Data

- Ethyl 2-methoxybenzoate is characterized by IR (C=O stretch at ~1720 cm⁻¹), NMR (δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for OCH₂), and MS (m/z 180.20) .

- Ethyl 4-(dimethylamino)benzoate shows distinct NMR signals for the dimethylamino group (δ 2.9 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- For this compound, similar techniques (IR, NMR, MS) would identify the naphthoyl moiety (e.g., aromatic peaks δ 7.5–8.5 ppm) and ester carbonyl (~1700 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.